2,3-Butanedione monoxime (BDM) is a chemical compound with significant implications in biological research and medical applications. It is known for its ability to modulate the function of myosin ATPase, an enzyme critical for muscle contraction. BDM has been studied extensively for its effects on cardiac and skeletal muscle tissues, as well as its interactions with various cellular components and potential therapeutic applications.
In cardiology, BDM has been used as a cardioprotective agent to preserve heart function during transplantation and to induce cardioplegic arrest1. Its ability to modulate the force-frequency relationship in failing myocardium suggests potential therapeutic applications for heart failure1.
BDM's impact on the transcriptional regulation of ion channels and Ca(2+)-handling proteins has implications for understanding the molecular basis of cardiac function and the development of pharmacological interventions4. Its effects on cytoskeletal elements in plant cells also make it a valuable tool for studying cell structure and dynamics5.
The reversible blockade of gap junctional communication by BDM in rat cardiac myocytes highlights its potential use in studying intercellular communication and its pharmacological modulation9. Additionally, BDM's role as a photosensitizing agent for amino acids and proteins suggests applications in photodynamic therapy and the study of protein modifications8.
BDM has been shown to affect the material properties of lipid bilayers, which may underlie its effects on various membrane proteins, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel6. This highlights the importance of considering bilayer-mediated mechanisms in the action of pharmacological agents.
2,3-Butanedione-D6, also known as 2,3-dimethyl-1,4-dione-D6 or diacetyl-D6, has the molecular formula and a molecular weight of approximately 92.13 g/mol. This compound is classified as a diketone due to the presence of two carbonyl groups in its structure. It is primarily used in research settings for its stable isotope labeling properties, which enhance the precision of analytical techniques such as nuclear magnetic resonance spectroscopy .
The synthesis of 2,3-Butanedione-D6 typically involves the deuteration of its non-deuterated counterpart. One common method is the hydrogen-deuterium exchange using deuterium oxide (D2O) under acidic or basic conditions. This process facilitates the substitution of hydrogen atoms with deuterium atoms to yield the labeled compound.
These methods highlight the versatility in synthesizing 2,3-Butanedione-D6 while ensuring cost-effectiveness and efficiency.
The molecular structure of 2,3-Butanedione-D6 features two carbonyl groups (C=O) flanked by two methyl groups (C-CH3) on either side. The incorporation of deuterium atoms instead of hydrogen alters the compound's physical properties without significantly changing its chemical behavior.
This isotopic labeling allows for enhanced detection capabilities in spectroscopic studies.
2,3-Butanedione-D6 participates in several chemical reactions typical for diketones:
The ability to undergo these reactions makes 2,3-Butanedione-D6 a valuable intermediate in organic synthesis.
The mechanism of action for 2,3-Butanedione-D6 primarily relates to its role in metabolic studies and reaction mechanisms. In biological systems, it can participate in enzymatic reactions where its deuterated form allows for tracing pathways without altering the fundamental reaction dynamics.
These properties make it suitable for various applications across different scientific fields.
The applications of 2,3-Butanedione-D6 are broad and impactful:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: